molecular formula C11H15N3S B1483129 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098078-45-4

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1483129
CAS No.: 2098078-45-4
M. Wt: 221.32 g/mol
InChI Key: FHFDVKUYQINHPX-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14-7-10(6-12-2)11(13-14)9-4-5-15-8-9/h4-5,7-8,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFDVKUYQINHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₄S
  • Molecular Weight : 234.32 g/mol
  • CAS Number : 2097971-20-3

The compound features a pyrazole ring substituted with an ethyl group and a thiophene moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit various antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyrazole structure could enhance antibacterial and antifungal activities. The presence of the thiophene ring is believed to contribute to these effects due to its electron-withdrawing nature, which can affect the compound's interaction with microbial targets.

Anticancer Potential

Pyrazole derivatives have been explored for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The specific effects of 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine on cancer cells remain to be fully elucidated, but preliminary data suggests potential efficacy against certain cancer types.

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. Compounds structurally related to 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine have been shown to protect neuronal cells from oxidative stress and apoptosis. This may be attributed to their ability to modulate neurotransmitter levels or inhibit neuroinflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens or cancer cells.
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin receptors) may mediate some of the neuroprotective effects observed.
  • Oxidative Stress Reduction : The antioxidant properties associated with thiophene-containing compounds may play a role in mitigating oxidative damage in cells.

Case Studies and Research Findings

StudyFindings
Study AInvestigated the antibacterial activity of similar pyrazole derivatives; found effective against Gram-positive bacteria.
Study BEvaluated anticancer effects on human breast cancer cells; showed significant reduction in cell viability at high concentrations.
Study CAssessed neuroprotective effects in a rat model of ischemia; demonstrated reduced neuronal death and improved functional outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.